
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1563532-83-1 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3O. The InChI code is 1S/C10H15N3O/c11-8-4-5-9 (12-7-8)13-6-2-1-3-10 (13)14/h4-5,7,10,14H,1-3,6,11H2 .Scientific Research Applications
Synthesis of Functionalized Crown Ethers :
- Nawrozkij et al. (2014) describe the synthesis of building blocks for pyridine/piperidine-decorated crown ethers, which includes compounds similar to the one . This research indicates the potential application of such compounds in creating functionalized crown ethers, which are important in host-guest chemistry and molecular recognition processes (Nawrozkij et al., 2014).
Development of Supramolecular Reagents :
- Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating the use of such compounds in developing new materials with specific hydrogen-bonding properties. This can be particularly useful in crystal engineering and the design of new molecular materials (Aakeröy et al., 2007).
Antimicrobial and Biological Activities :
- The work of Bhasker et al. (2018) on the synthesis of novel compounds for antimicrobial activity, including derivatives of aminopyridines, suggests potential applications in developing new antimicrobial agents (Bhasker et al., 2018).
Fluorescent Chemosensors :
- Shylaja et al. (2020) explored the use of dimethylfuran tethered 2-aminopyridine-3-carbonitriles as fluorescent chemosensors for ions like Fe3+ and picric acid. This indicates the potential of related compounds in the development of sensitive and selective sensors for environmental and biological applications (Shylaja et al., 2020).
Synthesis of Piperidine Derivatives :
- The synthesis of piperidine derivatives, as detailed by Smaliy et al. (2011), shows the relevance of such compounds in medicinal chemistry, especially in the context of creating rigid diamine structures for potential drug development (Smaliy et al., 2011).
Conformational Analysis in Drug Design :
- Ribet et al. (2005) conducted a conformational analysis of a piperidin-4yl compound, illustrating the importance of such studies in understanding the structural aspects of drug molecules and their interactions with biological targets (Ribet et al., 2005).
Catalysis and Chemical Transformations :
- Reddy et al. (1994) discussed the zeolite-catalyzed cyclization of 5-amino-1-pentanol to piperidine bases, highlighting the role of similar compounds in catalytic processes and chemical transformations (Reddy et al., 1994).
Properties
IUPAC Name |
1-[1-(5-aminopyridin-2-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)10-3-2-6-15(8-10)12-5-4-11(13)7-14-12/h4-5,7,9-10,16H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGSWWKFNRLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


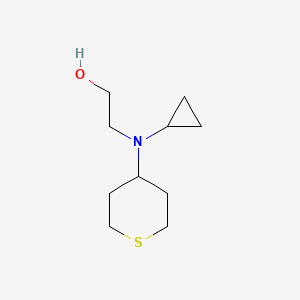

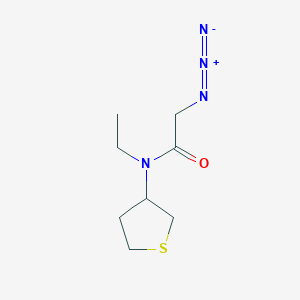

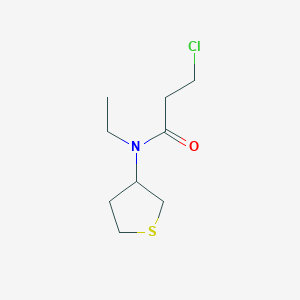
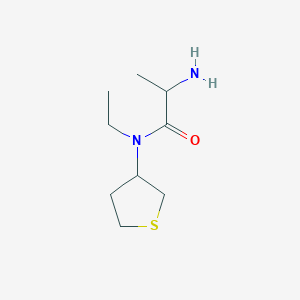
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
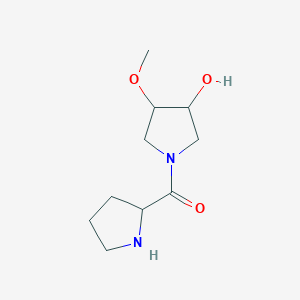

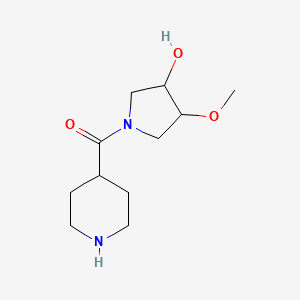


![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
